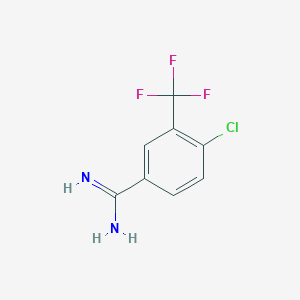

4-Chloro-3-(trifluoromethyl)benzimidamide

説明

Significance of the Benzimidamide Scaffold in Contemporary Synthetic and Bio-Organic Chemistry

The benzimidamide functional group is a derivative of a carboximidamide, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement imparts specific electronic and structural properties that make it a valuable scaffold in both synthetic and bio-organic chemistry.

Benzimidamides and their related structures, benzamidines, are recognized as important intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as imidazoles and pyrimidines. google.com These heterocyclic systems are prevalent in a vast array of biologically active molecules. The ability of the benzimidamide scaffold to participate in various chemical transformations makes it a versatile building block for constructing complex molecular architectures.

In the realm of bio-organic chemistry, the benzamidine (B55565) moiety, closely related to benzimidamide, is known to be a strong mimic of the guanidinium (B1211019) group of arginine. This allows it to interact with biological targets such as enzymes, effectively acting as a placeholder for arginine residues. This mimicry is a key factor in the design of enzyme inhibitors and other therapeutic agents.

Role of Halogenation and Trifluoromethylation in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to fine-tune molecular properties and enhance biological activity. nih.govresearchgate.net

Halogenation (Chlorine): The presence of a chlorine atom on the aromatic ring of 4-Chloro-3-(trifluoromethyl)benzimidamide significantly influences its electronic properties. Chlorine is an electron-withdrawing group, which can affect the acidity of nearby protons and the reactivity of the entire molecule. acs.org Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with Lewis bases, which can play a crucial role in molecular recognition and binding to biological targets. researchgate.netacs.org This interaction has been increasingly recognized for its importance in drug design. researchgate.net

Trifluoromethylation: The trifluoromethyl (-CF3) group is a particularly impactful substituent in medicinal chemistry. mdpi.combohrium.com Its strong electron-withdrawing nature can significantly alter the acidity and basicity of a molecule. wikipedia.org The CF3 group is also highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a critical factor for the bioavailability of potential drug candidates. mdpi.comnih.gov Moreover, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to enzymatic degradation. mdpi.com This increased stability can lead to a longer duration of action for bioactive compounds. wechemglobal.com The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to adjust steric and electronic properties. wikipedia.org

The combined presence of both a chloro and a trifluoromethyl group on the benzimidamide scaffold of this compound creates a unique electronic and steric profile, offering a rich platform for systematic investigation.

Overview of Current Academic Research Trajectories for Substituted Benzimidamide Frameworks

Current research on substituted benzimidamide and related benzimidazole (B57391) frameworks is highly active and diverse. Scientists are exploring these scaffolds for a wide range of potential applications, driven by their proven track record in medicinal chemistry. Benzimidazole derivatives, for instance, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

A significant research trajectory involves the synthesis of novel substituted benzimidazoles and benzamidines to explore their structure-activity relationships (SAR). For example, studies have shown that introducing a trifluoromethyl group into a benzimidazole system can enhance its biological activity. researchgate.net Researchers are actively synthesizing and evaluating new derivatives with various substitution patterns to identify compounds with improved potency and selectivity for specific biological targets. bohrium.com

Another area of focus is the development of new synthetic methodologies for the efficient construction of these frameworks. This includes the use of catalysts and green chemistry principles to create more sustainable and cost-effective synthetic routes. google.com The synthesis of trifluoromethylated benzimidazoles, for example, has been an area of particular interest. researchgate.net

The strategic placement of substituents, such as halogens and trifluoromethyl groups, is a key theme in this research. The goal is to modulate the physicochemical properties of the benzimidamide core to optimize interactions with biological targets and improve pharmacokinetic profiles. The insights gained from these studies are crucial for the rational design of new therapeutic agents and functional materials.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQJVRGSMOYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 4 Chloro 3 Trifluoromethyl Benzimidamide

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 4-chloro-3-(trifluoromethyl)benzimidamide logically points to the disconnection of the C-N bonds of the amidine functional group. This approach identifies 4-chloro-3-(trifluoromethyl)benzonitrile (B167759) as a key precursor. The carbon-nitrogen triple bond of the nitrile serves as a latent electrophile for the construction of the imidamide moiety. This strategy is advantageous as the required benzonitrile (B105546) is a readily accessible starting material. The primary synthetic challenge then becomes the efficient conversion of the nitrile group to the desired benzimidamide.

Classical and Established Amidination Reactions for Benzimidamide Formation

The Pinner reaction stands as a cornerstone in the classical synthesis of benzimidamides from their corresponding benzonitriles. This venerable reaction, first reported by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt. organic-chemistry.org Subsequent treatment of this intermediate with ammonia (B1221849) furnishes the target amidine. organic-chemistry.org

Reactivity of Nitrile Precursors in the Synthesis of this compound

The reactivity of the 4-chloro-3-(trifluoromethyl)benzonitrile precursor in the Pinner reaction is significantly influenced by the electronic nature of its substituents. The presence of both a chloro and a trifluoromethyl group, which are strongly electron-withdrawing, enhances the electrophilicity of the nitrile carbon. This heightened electrophilicity facilitates the initial nucleophilic attack by an alcohol in the presence of a strong acid, such as hydrogen chloride, to form the Pinner salt intermediate.

However, it is important to note that while electron-deficient nitriles are good electrophiles, they are poor nucleophiles. This characteristic makes them more amenable to reaction under acidic conditions, where the nitrile is protonated, further increasing its electrophilicity, rather than under basic conditions which would require the nitrile to act as a nucleophile. organic-chemistry.org

Amidation and Cyclization Strategies for the Imidamide Moiety

While the direct conversion of nitriles is the most common route, alternative strategies involving the formation of a benzamide (B126) followed by conversion to the benzimidamide exist. One such approach involves the initial synthesis of 4-chloro-3-(trifluoromethyl)benzamide. This can be achieved through the hydrolysis of the corresponding benzonitrile or by the amidation of 4-chloro-3-(trifluoromethyl)benzoic acid. The resulting benzamide can then be converted to the benzimidamide. This transformation can be accomplished using a variety of reagents, though it is a less common approach than the Pinner reaction.

Catalytic and Transition-Metal Mediated Approaches in Benzimidamide Synthesis

Modern synthetic chemistry has seen a shift towards the development of more efficient and sustainable catalytic methods. In the context of benzimidamide synthesis, transition-metal catalysis offers a promising alternative to classical stoichiometric reactions.

Recent advancements have demonstrated the utility of copper and palladium catalysts in the synthesis of N-substituted amidines from nitriles and amines. mdpi.com These methods often operate under milder conditions and exhibit broader substrate scope compared to traditional methods. For the synthesis of the parent this compound, these catalytic systems could be adapted by using ammonia as the amine source.

A representative copper-catalyzed protocol for the synthesis of N-substituted benzamidines from benzonitriles and amines is outlined in the table below. mdpi.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | General Observations |

|---|---|---|---|---|---|

| CuCl | 2,2'-bipyridine (B1663995) | Cs₂CO₃ | 2,2,2-trifluoroethanol (TFE) | 100 | Effective for a range of benzonitriles and amines under an oxygen atmosphere. mdpi.com |

Mechanistic Investigations of Catalytic Reaction Pathways

The mechanism of copper-catalyzed amidine synthesis is believed to proceed through a series of steps involving the coordination of the nitrile to the copper center, followed by nucleophilic attack of the amine. The presence of an oxidant, such as oxygen, is often crucial for catalyst turnover. mdpi.com

For palladium-catalyzed systems, the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides has been reported, suggesting a different mechanistic pathway likely involving transmetalation and reductive elimination steps. mdpi.com

Ligand Design and Optimization for Enhanced Synthetic Efficiency

The choice of ligand plays a critical role in the efficacy of transition-metal catalyzed reactions. In the copper-catalyzed synthesis of amidines, bidentate nitrogen-based ligands like 2,2'-bipyridine have been shown to be effective. mdpi.com These ligands can stabilize the copper catalyst and modulate its reactivity. The electron-donating or withdrawing nature of the ligand can influence the rate of key steps in the catalytic cycle, such as the initial coordination of the nitrile and the final product release. Further optimization of ligand architecture, including steric and electronic properties, could lead to catalysts with improved activity, selectivity, and broader substrate scope. For instance, the use of more electron-donating ligands might enhance the catalytic activity for less reactive nitrile substrates.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. This involves the careful selection of solvents and reagents, and the development of protocols that maximize atom economy and reduce waste.

Exploration of Environmentally Benign Solvents and Reagents

The traditional Pinner reaction, a common method for synthesizing benzimidamides from the corresponding benzonitriles, often employs harsh and hazardous reagents, such as anhydrous hydrogen chloride gas dissolved in flammable and volatile solvents like ethanol, methanol (B129727), or dichloromethane. ontosight.aiwikipedia.org The handling of gaseous HCl poses significant risks, especially on an industrial scale. google.com

In an effort to develop greener alternatives, research has focused on replacing these hazardous components. One promising approach is the use of Lewis acids as catalysts, which can offer milder reaction conditions. nih.gov For instance, Lewis acids like trimethylsilyl (B98337) triflate have been shown to promote the Pinner reaction effectively. nih.gov Another strategy involves the in-situ generation of HCl, avoiding the need to handle the gas directly. google.com

| Parameter | Traditional Method | Greener Alternative | Reference |

|---|---|---|---|

| Catalyst/Reagent | Anhydrous HCl gas | Lewis acids (e.g., trimethylsilyl triflate), In-situ HCl generation | google.comnih.gov |

| Solvent | Ethanol, Methanol, Dichloromethane | Cyclopentyl methyl ether (CPME), 2-MeTHF, Ionic Liquids | researchgate.netrsc.orggoogle.com |

Development of Atom-Economical and Waste-Minimizing Protocols

Alternative synthetic routes to amidines have been developed, some of which may offer improved atom economy or reduced waste. For example, a copper-catalyzed protocol for the preparation of amidines from nitriles and amines has been reported, using oxygen as a green oxidant. numberanalytics.com Another approach involves the hydrogenation of amidoximes, which can be prepared from nitriles and hydroxylamine. google.com

Waste minimization strategies focus on reducing or eliminating byproducts and the use of auxiliary substances. In the context of this compound synthesis, this can be achieved by optimizing reaction conditions to prevent side reactions, such as the hydrolysis of the intermediate imidate to an ester. numberanalytics.com Careful control of temperature and the exclusion of water are crucial in this regard. nih.gov The use of catalytic systems, as opposed to stoichiometric reagents, is another important strategy for waste reduction. For instance, the use of catalytic amounts of Lewis acids is preferable to stoichiometric amounts. numberanalytics.com

| Synthetic Route | Key Features | Potential Waste Streams | Reference |

|---|---|---|---|

| Pinner Reaction | High potential atom economy. | Ammonium salts, excess acid and solvent. | wikipedia.org |

| Copper-Catalyzed Amination | Uses O2 as a green oxidant. | Catalyst residues, solvent. | numberanalytics.com |

| Hydrogenation of Amidoximes | Alternative to direct amination. | Catalyst residues, byproducts from amidoxime (B1450833) formation. | google.com |

Preparative Scale-Up Considerations and Yield Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Pinner reaction, while a viable route, presents specific challenges on a larger scale. The use of gaseous hydrogen chloride necessitates specialized equipment to handle a corrosive and hazardous substance. google.com Temperature control is also critical, as the intermediate Pinner salts can be thermally unstable. wikipedia.org

Process optimization is key to maximizing yield and throughput. Design of Experiments (DOE) and mathematical modeling can be powerful tools for elucidating the effects of various parameters, such as reagent concentration, temperature, and agitation, on product yield and quality. acs.org For the Pinner reaction, key parameters to optimize include the concentration of the acid catalyst, reaction temperature, and reaction time. numberanalytics.com The choice of solvent can also significantly impact the reaction rate and yield. numberanalytics.com

Strategies for improving yield and selectivity include:

Catalyst Optimization: Selecting the most effective and selective acid or Lewis acid catalyst and optimizing its loading. numberanalytics.com

Temperature Control: Maintaining a low temperature to prevent the decomposition of the intermediate imidate hydrochloride to an amide or alkyl chloride. wikipedia.org

Solvent Selection: Choosing a solvent that enhances the solubility of reactants and stabilizes intermediates. numberanalytics.com

Control of Water Content: Minimizing the presence of water to prevent the hydrolysis of the imidate intermediate to the corresponding ester. nih.gov

Purification Method: Developing an efficient and scalable purification protocol to isolate the final product with high purity. This may involve crystallization or chromatography.

The development of continuous flow processes is an emerging trend in pharmaceutical manufacturing that can offer advantages in terms of safety, consistency, and scalability. researchgate.net A continuous flow setup for the synthesis of this compound could potentially mitigate some of the hazards associated with handling gaseous HCl and allow for better temperature control.

| Parameter | Influence on the Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Catalyst Concentration | Affects reaction rate and can influence side reactions. | Screening different catalysts and optimizing loading to maximize conversion and minimize byproducts. | numberanalytics.comnumberanalytics.com |

| Temperature | Impacts reaction rate and stability of intermediates. | Maintaining low temperatures to prevent decomposition of the Pinner salt. | wikipedia.org |

| Reaction Time | Determines the extent of conversion. | Monitoring the reaction progress to identify the optimal time for quenching. | numberanalytics.com |

| Solvent | Influences solubility, reaction rate, and stability. | Selecting a solvent that provides good solubility for reactants and stabilizes the imidate intermediate. | numberanalytics.com |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 3 Trifluoromethyl Benzimidamide

Electrophilic and Nucleophilic Reactions at the Imidamide Nitrogen Centers

The imidamide functionality, with its two nitrogen centers, serves as a prime site for both electrophilic and nucleophilic attack, allowing for the introduction of a variety of substituents.

N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the imidamide group are nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: The N-alkylation of benzimidamides can be achieved using various alkylating agents such as alkyl halides, often in the presence of a base to deprotonate the imidamide nitrogen and enhance its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction typically proceeds by nucleophilic attack of the imidamide nitrogen on the electrophilic carbon of the alkylating agent. The presence of two nitrogen atoms in the imidamide group can lead to the formation of mono- or di-alkylated products, and the regioselectivity of the reaction can be influenced by steric hindrance and the specific reaction conditions employed. For instance, the N-alkylation of benzimidazoles, a related class of compounds, has been extensively studied and provides a model for the expected reactivity of benzimidamides.

N-Acylation: N-acylation of the imidamide nitrogens can be accomplished using acylating agents like acyl chlorides or acid anhydrides. These reactions introduce an acyl group onto one or both of the nitrogen atoms, forming N-acylbenzimidamide derivatives. Catalysts, such as copper salts, have been shown to facilitate the N-acylation of benzimidazoles with phenylacetic acids. Another effective method involves the use of N-acylbenzotriazoles as acylating agents, which react with the deprotonated imidamide in the presence of a base like sodium hydride to yield N-acylsulfonamides in high yields.

| Reagent Type | Example Reagent | Product Type |

| Alkylating Agent | Alkyl Halide (e.g., CH3I) | N-Alkylbenzimidamide |

| Acylating Agent | Acyl Chloride (e.g., CH3COCl) | N-Acylbenzimidamide |

| Acylating Agent | N-Acylbenzotriazole | N-Acylbenzimidamide |

Condensation and Cycloaddition Reactions of the Imidamide Functionality

The imidamide group can participate in condensation and cycloaddition reactions to form various heterocyclic structures.

Condensation Reactions: Benzimidamides can undergo condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic systems. For example, the reaction of o-phenylenediamines with aldehydes is a well-established method for the synthesis of benzimidazoles. While not a direct analogue, this reaction highlights the potential for the amino-like nitrogen of the imidamide to react with carbonyl groups. The presence of the electron-withdrawing trifluoromethyl and chloro groups on the aromatic ring of 4-chloro-3-(trifluoromethyl)benzimidamide is expected to influence the reactivity of the imidamide group in such condensation reactions.

| Reaction Type | Reactant | Potential Product |

| Condensation | Dicarbonyl Compound | Heterocyclic System |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Triazole Derivative |

Aromatic Functionalization of the Benzene (B151609) Ring

The benzene ring of this compound is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups: the chloro, trifluoromethyl, and benzimidamide moieties. However, it is activated for nucleophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be challenging due to the strong deactivating nature of the substituents. The directing effects of these groups are crucial in determining the position of any potential substitution.

Trifluoromethyl Group (-CF3): This is a powerful deactivating group and a strong meta-director due to its potent electron-withdrawing inductive effect.

Chloro Group (-Cl): This is a deactivating group but is ortho-, para-directing due to the interplay of its inductive withdrawal and resonance donation of a lone pair of electrons.

Benzimidamide Group: This group is also expected to be deactivating. Its directing influence will depend on the balance of its electron-withdrawing inductive and potential resonance effects.

Considering the substitution pattern of this compound, the available positions for substitution are C2, C5, and C6. The trifluoromethyl group at C3 directs meta to itself, which would be C5. The chloro group at C4 directs ortho to itself, which are C3 and C5, and para, which is C1 (already substituted). The benzimidamide group at C1 will also exert a directing effect. Given that both the powerful -CF3 group and the -Cl group direct towards C5, this position is the most likely site for electrophilic attack, should the reaction occur. For example, nitration of the related 3-chlorotrifluoromethyl benzene yields 5-chloro-2-nitrotrifluoromethyl benzene, demonstrating substitution ortho to the chlorine and meta to the trifluoromethyl group.

| Position | Directing Effect of -CF3 (at C3) | Directing Effect of -Cl (at C4) | Predicted Outcome |

| C2 | Ortho | Meta | Less favored |

| C5 | Meta | Ortho | Most favored |

| C6 | Para | Meta | Less favored |

Nucleophilic Aromatic Substitution Adjacent to the Chloro Group

The benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing trifluoromethyl group positioned meta to the chloro leaving group. The benzimidamide group, also being electron-withdrawing, further enhances this activation.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate and thus facilitates the reaction. In this compound, the trifluoromethyl group is ortho to one of the carbons adjacent to the chloro group and para to the other, strongly activating the ring for nucleophilic attack at the carbon bearing the chloro group.

A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloro group under relatively mild conditions. For example, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines proceeds readily, illustrating the high reactivity of such activated systems towards nucleophilic attack.

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust and stable under many reaction conditions. However, it can undergo specific transformations under forcing conditions or with particular reagents.

Hydrolysis: The trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH) under strongly acidic conditions. For instance, treatment with fuming sulfuric acid and boric acid has been shown to convert trifluoromethyl groups on triarylphosphines into carboxylic acid functionalities. This transformation offers a route to synthesize carboxylic acid derivatives of this compound.

Protolytic Defluorination: In the presence of superacids like trifluoromethanesulfonic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination to form reactive electrophilic species, which can then participate in Friedel-Crafts-type reactions. This reactivity could potentially be exploited to generate new carbon-carbon bonds at the trifluoromethyl position.

Reductive Defluorination: Selective C-F bond functionalization of trifluoromethylarenes can be achieved using catalytic systems. For example, palladium and copper catalysts in the presence of silanes have been used for the defluorination of 4-trifluoromethyl biaryl compounds. Such methods could potentially be applied to convert the trifluoromethyl group of this compound into a difluoromethyl or monofluoromethyl group, which can have significantly different electronic and biological properties.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | Fuming H2SO4, Boric Acid | Carboxylic Acid (-COOH) |

| Protolytic Defluorination | Superacid (e.g., CF3SO3H) | Dimerized/Cyclized Products |

| Reductive Defluorination | Pd/Cu catalysts, Silanes | Difluoromethyl (-CHF2) or Monofluoromethyl (-CH2F) |

Stability and Reactivity Profile of the CF3 Moiety

The trifluoromethyl (CF3) group is renowned for its high thermal and chemical stability, largely attributed to the strength of the carbon-fluorine bond. mdpi.com This stability is a key feature of the this compound molecule. However, under specific and often harsh conditions, the CF3 group can undergo transformations.

Under Acidic and Basic Conditions:

Generally, the trifluoromethyl group on an aromatic ring is resistant to hydrolysis under standard acidic and basic conditions. However, studies on various trifluoromethylated aromatic compounds have shown that under forcing conditions, such as with strong acids or bases at elevated temperatures, the CF3 group can be hydrolyzed to a carboxylic acid group. For instance, the hydrolysis of some trifluoromethyl-substituted arenes has been observed in the presence of strong acids. rsc.org While specific studies on this compound are not extensively documented, it is anticipated that the electron-withdrawing nature of the chloro and benzimidamide groups would further influence the reactivity of the CF3 group.

Table 1: General Stability of Aryl-CF3 Groups under Various Conditions

| Condition | Reagent Example | General Reactivity of Aryl-CF3 |

| Strong Acid | Concentrated H2SO4 | Can lead to hydrolysis to -COOH at high temperatures. |

| Strong Base | NaOH / High Temperature | Generally stable, but hydrolysis can occur under forcing conditions. |

| Catalytic Hydrogenation | H2, Pd/C | Generally stable. |

| Common Oxidizing Agents | KMnO4, CrO3 | Generally stable. |

| Common Reducing Agents | NaBH4, LiAlH4 | Generally stable. |

Conversion to Other Fluorinated Functionalities

While the CF3 group is robust, its conversion into other fluorinated functionalities represents a valuable synthetic strategy. These transformations often require specific reagents and conditions to overcome the high energy of the C-F bonds.

One potential transformation is the partial reduction or halogen exchange of the CF3 group. For example, certain reagents can facilitate the conversion of a CF3 group to a difluoromethyl (CF2H) or a chlorodifluoromethyl (CF2Cl) group, which can serve as important pharmacophores in drug discovery. However, these reactions are not trivial and often require specialized reagents and careful control of reaction conditions. Research in the broader field of organofluorine chemistry continues to develop new methodologies for such transformations. nih.gov

Synthesis of Heterocyclic Derivatives and Fused Ring Systems from the Benzimidamide Core

The benzimidamide functional group is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The lone pairs on the nitrogen atoms and the electrophilic carbon of the amidine group allow for a variety of cyclization reactions.

Construction of Imidazole (B134444), Triazole, and Pyrimidine Scaffolds

The benzimidamide moiety can react with various bifunctional reagents to construct five- and six-membered heterocyclic rings.

Triazole Derivatives: 1,2,4-Triazoles can be synthesized from benzamidines by reaction with acylhydrazines or related reagents. The reaction involves the formation of an N-acyl-benzimidamide intermediate which then undergoes cyclization. Another approach involves the reaction of the benzamidine (B55565) with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. nih.govnih.govresearchgate.netbeilstein-journals.orgfrontiersin.org

Pyrimidine Derivatives: Pyrimidine rings can be constructed by reacting benzamidines with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable three-carbon synthons. These reactions typically proceed via a condensation-cyclization sequence. The specific substitution pattern on the benzamidine can influence the regioselectivity and yield of the reaction. organic-chemistry.orgresearchgate.netresearchgate.netnih.govyoutube.com

Table 2: General Synthetic Strategies for Heterocycles from Benzamidines

| Heterocycle | Reagent Type | General Reaction Conditions |

| Imidazole | α-Haloketones | Base, suitable solvent |

| 1,2,4-Triazole | Acylhydrazines | Heating, often with a catalyst |

| Pyrimidine | 1,3-Dicarbonyl compounds | Acid or base catalysis, heating |

| Pyrimidine | α,β-Unsaturated ketones | Michael addition followed by cyclization |

Development of Novel Polycyclic Compounds

The this compound scaffold can also be utilized in the synthesis of fused ring systems, leading to more complex polycyclic structures.

One important class of fused heterocycles that can be derived from benzamidines are quinazolines. For instance, a derivative of 4-chloro-3-(trifluoromethyl)aniline (B120176) has been used in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, highlighting the utility of this substituted phenyl ring in constructing fused systems. researchgate.net The synthesis of quinazolines from benzamidines can be achieved through various strategies, including condensation with anthranilic acid derivatives or ortho-aminoaryl ketones. organic-chemistry.orgresearchgate.netbeilstein-journals.orgnih.govorganic-chemistry.org

Furthermore, the benzimidamide can be a key component in domino or multi-component reactions to build novel polycyclic frameworks. The strategic placement of the chloro and trifluoromethyl groups can be exploited to direct cyclization reactions or to introduce further functionalization on the resulting polycyclic system. rsc.orgnih.gov The development of such synthetic routes is an active area of research, driven by the demand for novel molecular architectures in various fields of chemical science.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 3 Trifluoromethyl Benzimidamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the influential trifluoromethyl group.

¹H NMR: The proton NMR spectrum of 4-Chloro-3-(trifluoromethyl)benzimidamide is expected to show distinct signals for the aromatic and imidamide protons. The aromatic region would display three signals corresponding to the protons on the substituted benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet for the proton adjacent to the chlorine, a doublet of doublets for the proton between the chloro and trifluoromethyl-bearing carbons, and a singlet-like or narrowly split signal for the proton ortho to the imidamide group. The two protons of the imidamide (-NH₂) group may appear as one or two broad singlets, depending on the solvent and rate of exchange.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. The spectrum would feature signals for the six aromatic carbons, the imidamide carbon (C=N), and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). rsc.org Similarly, adjacent carbons will show smaller quartet splittings (²J-CF, ³J-CF). rsc.org The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl substituents.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly useful for fluorine-containing compounds. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single, sharp singlet, as there are no other fluorine atoms or nearby protons to cause splitting. rsc.orgrsc.org Its chemical shift provides a unique identifier for the trifluoromethyl group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.8 - 8.2 | br s | - | -NH₂ |

| ¹H | 7.5 - 7.8 | m | - | Aromatic-H |

| ¹³C | 160 - 165 | s | - | C=N (imidamide) |

| ¹³C | 120 - 140 | m | - | Aromatic-C |

| ¹³C | ~123 | q | ¹J-CF ≈ 272 | -CF₃ |

| ¹⁹F | -60 to -65 | s | - | -CF₃ |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is vital for piecing together the molecular fragments. Key correlations would be expected from the aromatic protons to the imidamide carbon and the trifluoromethyl carbon, confirming the substitution pattern on the benzene ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. researchgate.net This can provide insights into the molecule's preferred conformation, such as the spatial relationship between the imidamide N-H protons and the ortho-proton on the aromatic ring. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure. nih.gov

ESI-MS: Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org For this compound (C₈H₆ClF₃N₂), HRMS-ESI would be used to determine its precise molecular weight. The expected monoisotopic mass of the protonated molecule [C₈H₇ClF₃N₂]⁺ would be used to confirm its elemental formula.

EI-MS: Electron ionization is a higher-energy technique that causes extensive fragmentation of the molecule. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of bonds within the molecule. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+H]⁺ ion from ESI) which is then fragmented to produce product ions. nih.gov This technique provides detailed structural information and confirms connectivity. scispace.comresearchgate.net The fragmentation of the protonated this compound could proceed through pathways such as the neutral loss of ammonia (B1221849) (NH₃), which is a common fragmentation for protonated amidines. Further fragmentation could involve the loss of chlorine or other small molecules.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Formula | Proposed Fragment Ion (m/z) | Formula of Fragment | Neutral Loss |

| 223.0148 | [C₈H₇ClF₃N₂]⁺ | 206.0016 | [C₈H₄ClF₃N]⁺ | NH₃ |

| 223.0148 | [C₈H₇ClF₃N₂]⁺ | 188.0220 | [C₈H₆F₃N₂]⁺ | Cl |

| 223.0148 | [C₈H₇ClF₃N₂]⁺ | 154.0192 | [C₇H₄ClF]⁺ | CF₂NH, NH₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the imidamide group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the imidamide functional group would likely be observed around 1640-1680 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. Other notable bands would include C-Cl stretching, aromatic C=C stretching, and aromatic C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=N stretch would also be Raman active. While C-F bonds often yield weak Raman signals, the symmetric stretching of the CF₃ group might be observable.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Imidamide (-NH₂) | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak | Strong |

| C=N Stretch | Imidamide | 1640 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Very Strong | Weak |

| C-Cl Stretch | Chloro-substituent | 700 - 850 | Strong | Medium |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

While a crystal structure for this compound itself is not publicly available, the analysis of closely related analogues provides a robust framework for understanding its likely solid-state behavior. The analogues, N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide researchgate.netnih.gov and N-(4-Chloro-3-(trifluromethyl)phenyl)-2-methoxybenzamide researchgate.net, share the critical 4-chloro-3-(trifluoromethyl)phenyl moiety, allowing for a detailed examination of its structural influence.

Single-crystal X-ray diffraction studies on analogues offer precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

In N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The geometry of the 4-chloro-3-(trifluoromethyl)phenyl group is well-defined, with typical aromatic C-C bond lengths and angles. The C-Cl and C-CF₃ bonds exhibit expected lengths, reflecting the electronic effects of these substituents on the benzene ring. A key feature of this structure is the torsion angle between the benzene ring and the pivaloyl group (C-C-N-C), which is -33.9 (5)°. researchgate.netnih.gov This twist indicates a non-planar relationship between the aromatic ring and the amide side chain.

Similarly, N-(4-Chloro-3-(trifluromethyl)phenyl)-2-methoxybenzamide crystallizes in the triclinic space group P-1. researchgate.net The carboxamide group that links the two aromatic rings adopts an E-configuration. The geometry around the keto carbon atom is described as a distorted trigonal planar arrangement. researchgate.net

The bond parameters for these analogues are summarized in the interactive tables below, providing a quantitative basis for understanding the molecular architecture.

Table 1: Selected Crystallographic and Geometric Data for N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8850 (12) |

| b (Å) | 21.955 (4) |

| c (Å) | 10.307 (2) |

| β (°) | 104.50 (3) |

| V (ų) | 1289.3 (5) |

| Z | 4 |

| C-C-N-C Torsion Angle (°) | -33.9 (5) |

Table 2: Selected Crystallographic Data for N-(4-Chloro-3-(trifluromethyl)phenyl)-2-methoxybenzamide researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4490 (6) |

| b (Å) | 8.0490 (7) |

| c (Å) | 12.3830 (11) |

| α (°) | 92.571 (3) |

| β (°) | 94.398 (3) |

| γ (°) | 101.996 (3) |

| V (ų) | 721.21 (11) |

| Z | 2 |

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular interactions, with hydrogen bonding often playing a primary role in defining the supramolecular architecture.

For N-(4-Chloro-3-(trifluromethyl)phenyl)-2-methoxybenzamide, the crystal structure reveals the presence of intramolecular N-H···O, C-H···F, and C-H···O hydrogen bonds. researchgate.net These intramolecular interactions influence the conformation of the molecule. The packing of the molecules in the crystal is characterized by a layered arrangement. researchgate.net

In Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, another analogue, intermolecular N-H···O hydrogen bonds link molecules into chains. nih.gov Intramolecular C-H···F and C-H···O interactions are also present, leading to the formation of five- and six-membered rings within the molecule. nih.gov The two aromatic rings in this molecule are oriented at a dihedral angle of 66.49 (3)°. nih.gov

The analysis of these analogues demonstrates that while the specific functional group attached to the 4-chloro-3-(trifluoromethyl)phenyl core will influence the precise nature of the hydrogen bonding, the presence of the chloro and trifluoromethyl substituents provides a template for a rich variety of intermolecular interactions that drive the formation of distinct supramolecular architectures.

Computational and Theoretical Chemistry Investigations of 4 Chloro 3 Trifluoromethyl Benzimidamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the geometric arrangement of atoms, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 4-Chloro-3-(trifluoromethyl)benzimidamide, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. nih.gov This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

The optimization of this compound would reveal key structural parameters. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to influence the bond lengths and angles of the benzene (B151609) ring and the benzimidamide moiety. Theoretical calculations on related substituted benzamides have shown that such substituents can induce notable changes in molecular geometry. orientjchem.org

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-CF3 | 1.52 Å |

| Bond Length | C=N (imidamide) | 1.28 Å |

| Bond Length | C-N (imidamide) | 1.35 Å |

| Bond Angle | Cl-C-C | 120.5° |

| Bond Angle | F-C-F | 107.8° |

| Dihedral Angle | Benzene-Imidamide | 25.0° |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular fragments.

Furthermore, DFT calculations can map the energy landscape, identifying transition states and rotational barriers, which are crucial for understanding the molecule's flexibility and conformational preferences.

Ab Initio Methods for Prediction of Electronic Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for predicting electronic properties. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can be used to calculate fundamental electronic descriptors for this compound.

These calculations provide insights into the molecule's electronic character, including its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. For this compound, the strong electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO, potentially leading to a larger energy gap and increased stability.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Method | Calculated Value |

| HOMO Energy | B3LYP/6-311++G(d,p) | -7.2 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.5 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.7 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 3.8 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends for similar compounds.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

By systematically rotating the bonds connecting the benzimidamide group to the phenyl ring and the trifluoromethyl group, a potential energy surface (PES) can be generated. researchgate.net This map highlights the low-energy conformers and the energy barriers between them. For this compound, key rotations would include the C-C bond linking the imidamide group and the C-C bond of the trifluoromethyl group. The steric hindrance and electronic interactions between the substituents will play a significant role in determining the preferred conformations. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.orgmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of this compound and its interactions with its environment.

Placing the molecule in a simulated solvent box, such as water, allows for the study of solvation effects. rsc.org These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular forces influence its conformation and dynamics. For this compound, the imidamide group can act as both a hydrogen bond donor and acceptor, leading to specific interactions with protic solvents.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.gov For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data to confirm the molecule's structure.

DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govresearchgate.net The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation. For instance, the electron-withdrawing substituents are expected to cause downfield shifts for nearby protons and carbons in the ¹H and ¹³C NMR spectra.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. nist.gov These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated and experimental IR spectra, specific peaks can be assigned to particular functional groups, confirming the presence of the imidamide, trifluoromethyl, and chloro-substituted phenyl moieties. niscpr.res.inresearchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.5 - 8.2 ppm |

| ¹³C NMR | Aromatic Carbons | 120 - 140 ppm |

| ¹⁹F NMR | CF₃ | ~ -63 ppm |

| IR | C=N Stretch | ~ 1650 cm⁻¹ |

| IR | C-Cl Stretch | ~ 750 cm⁻¹ |

| IR | C-F Stretch | ~ 1100-1300 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for similar functional groups.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation in Molecular Design

In the context of drug discovery and materials science, it is crucial to understand how modifications to a molecule's structure affect its activity or properties. In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a framework for deriving these relationships. nih.govmdpi.combiointerfaceresearch.comnih.govijpsr.com

For a series of benzimidamide derivatives, including this compound, a QSAR model could be developed. This involves calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound and correlating them with their experimentally determined biological activity or a specific property of interest.

Advanced Analytical Method Development and Validation for 4 Chloro 3 Trifluoromethyl Benzimidamide

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification and purity assessment of drug substances and intermediates. The development of a robust HPLC method for 4-Chloro-3-(trifluoromethyl)benzimidamide would be a critical step in ensuring its quality control.

The initial phase of HPLC method development involves screening various stationary and mobile phases to achieve optimal separation of the main compound from any potential impurities. For a compound like this compound, a reverse-phase HPLC method is a logical starting point.

Stationary Phase Selection: A variety of stationary phases would be tested to determine the most effective one for retaining and separating the analyte from its impurities. The choice of stationary phase is crucial and is based on the physicochemical properties of the analyte.

C18 (Octadecylsilyl): This is the most common and often the first choice for reverse-phase chromatography due to its hydrophobicity, which would likely provide good retention for the benzimidamide derivative.

C8 (Octylsilyl): A less hydrophobic alternative to C18, which might be suitable if the analyte is too strongly retained on a C18 column.

Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for separating aromatic isomers or related substances.

Embedded Polar Group (e.g., amide, carbamate): These phases can provide different selectivity and are often more stable in highly aqueous mobile phases.

Mobile Phase Optimization: The mobile phase composition is systematically altered to fine-tune the retention and resolution of the chromatographic peaks. This typically involves a mixture of an aqueous phase and an organic modifier.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used in reverse-phase HPLC. The choice between them can significantly impact selectivity.

Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter for ionizable compounds. Since the benzimidamide group has a basic character, controlling the pH with a suitable buffer (e.g., phosphate, acetate, or formate) would be essential to ensure consistent retention times and peak shapes.

Gradient vs. Isocratic Elution: An initial gradient elution (where the organic solvent concentration is increased over time) is typically used to determine the complexity of the sample and the approximate elution conditions. Based on these results, either an optimized gradient or a simpler isocratic method (constant mobile phase composition) can be developed.

Illustrative HPLC Method Parameters for a Related Compound:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The choice of detector is dictated by the physicochemical properties of the analyte and the desired sensitivity and specificity of the method.

UV-Vis and Photodiode Array (PDA) Detection: this compound, containing a substituted benzene (B151609) ring, is expected to have a chromophore that absorbs UV radiation. A UV-Vis detector would be a simple and robust choice for routine analysis. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for peak purity assessment and can aid in the identification of unknown impurities. allfluoro.com The maximum absorbance wavelength (λmax) would be determined by scanning a solution of the compound across a range of UV wavelengths.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and specific detection method. allfluoro.com It can determine the mass-to-charge ratio of the analyte and its impurities, which is crucial for impurity identification and structural elucidation. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to achieve very low limits of detection and quantification.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is an essential tool for profiling volatile impurities that may be present from the synthesis process. This could include starting materials, residual solvents, or volatile by-products.

A headspace GC method would typically be developed for the analysis of residual solvents. For the analysis of non-volatile impurities, derivatization to form more volatile analogues might be necessary. A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds, while a mass spectrometer (GC-MS) is invaluable for the identification of unknown volatile impurities.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers extremely high separation efficiency and is an excellent complementary technique to HPLC. It separates molecules based on their charge-to-size ratio in an electric field. For an ionizable compound like this compound, CE could provide an orthogonal separation mechanism to HPLC, which is beneficial for resolving impurities that may co-elute in an HPLC method. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be explored to optimize the separation.

Method Validation According to Regulatory Guidelines (e.g., ICH)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Method Validation Summary for a Hypothetical HPLC Method:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Peak for the main compound is pure and well-resolved from impurities. |

| Linearity (R²) | ≥ 0.999 |

| Range | e.g., 50% to 150% of the target concentration |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant impact on results with minor changes in flow rate, pH, etc. |

Specificity and Selectivity Studies

To ensure the reliability of an analytical method, specificity and selectivity studies are paramount. These studies would demonstrate that the method can unequivocally assess the this compound analyte in the presence of components that may be expected to be present. This would typically involve analyzing placebo and spiked samples to ensure that no interference from excipients, impurities, or degradation products occurs at the retention time of the analyte. The peak purity would be assessed using a photodiode array (PDA) detector to confirm the homogeneity of the analyte peak.

Linearity, Range, Accuracy, and Precision Determination

The development of a robust analytical method requires the establishment of several key validation parameters.

Linearity and Range: Linearity would be determined by preparing a series of solutions of this compound at different concentrations and analyzing them. The response of the analytical instrument would be plotted against the concentration of the analyte. A linear relationship, typically demonstrated by a correlation coefficient (r²) close to 1.000, would be established over a specified concentration range.

Accuracy: Accuracy studies would be performed by spiking a placebo matrix with known concentrations of this compound at different levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery would then be calculated to demonstrate the closeness of the measured value to the true value.

Precision: Precision would be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability would be assessed by analyzing multiple samples of the same homogenous batch under the same operating conditions over a short interval of time. Intermediate precision would be determined by performing the analysis on different days, with different analysts, or on different equipment. The results would be expressed as the relative standard deviation (%RSD).

Hypothetical Data Table for Method Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Range (µg/mL) | To be defined | 1 - 50 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for determining the sensitivity of the analytical method. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are often determined based on the standard deviation of the response and the slope of the calibration curve.

Hypothetical Data Table for LOD and LOQ

| Parameter | Method of Calculation | Hypothetical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | 3.3 × (Standard Deviation of the Response / Slope) | 0.1 |

| Limit of Quantification (LOQ) | 10 × (Standard Deviation of the Response / Slope) | 0.3 |

Application in Chemical Process Monitoring and Quality Control of Synthetic Batches

A validated analytical method for this compound would be instrumental in the pharmaceutical and chemical industries. In chemical process monitoring, the method could be used to track the formation of the compound during synthesis, helping to optimize reaction conditions and yields. For quality control, the method would be applied to the analysis of synthetic batches of this compound to ensure they meet the required purity and potency specifications before being used in further manufacturing processes or as a final product. This would involve the quantification of the active ingredient and the detection and quantification of any process-related impurities or degradation products.

Molecular Interactions and in Vitro Biological System Engagements of 4 Chloro 3 Trifluoromethyl Benzimidamide

Biophysical Characterization of Ligand-Biomacromolecule Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of 4-Chloro-3-(trifluoromethyl)benzimidamide with any specific biomacromolecule were identified. Consequently, there is no available data on its binding affinity, kinetics, or the thermodynamic parameters of its potential interactions.

Enzyme Inhibition and Activation Assays in Cell-Free Systems

There is no published research detailing the effects of this compound on enzyme activity in cell-free systems. As a result, data regarding its potential inhibitory or activatory properties against any specific enzymes, including parameters like IC50 or EC50 values, are not available.

Receptor Binding Profiling and Ligand Affinity Studies in Isolated Systems

No receptor binding profiles or ligand affinity studies for this compound in isolated systems have been reported in the scientific literature. Therefore, its affinity and selectivity for any specific receptors remain uncharacterized.

Cell-Based Assays for Mechanistic Cellular Responses (e.g., Target Engagement, Pathway Modulation)

Investigations using cell-based assays to determine the mechanistic cellular responses to this compound, such as target engagement or the modulation of specific cellular pathways, have not been documented.

Derivation of Structure-Activity Relationships (SAR) from In Vitro Biological Data

Due to the absence of in vitro biological data for this compound and its close analogs, no structure-activity relationships (SAR) have been derived.

Investigations into DNA/RNA Binding and Intercalation Mechanisms

There are no available studies investigating the potential for this compound to bind to or intercalate with DNA or RNA. Its mechanisms of interaction with nucleic acids, if any, have not been explored.

Strategic Applications in Chemical Sciences and Future Research Avenues

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

The benzimidamide functional group is a valuable precursor in the synthesis of various heterocyclic compounds, which are prominent scaffolds in pharmaceuticals. The presence of both a chloro and a trifluoromethyl group on the benzene (B151609) ring of 4-Chloro-3-(trifluoromethyl)benzimidamide suggests its potential as a versatile building block. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the chloro substituent provides a site for further chemical modification through cross-coupling reactions.

However, a thorough review of scientific literature did not yield any specific examples or detailed research findings on the utilization of this compound as a key synthetic intermediate for the construction of complex organic molecules. While the synthesis of related benzimidazoles and benzamides is well-documented, the specific reaction pathways and the scope of complex molecules derivable from this particular benzimidamide have not been reported.

Development as Chemical Probes for Fundamental Biological Research

Nevertheless, there is no published research detailing the development or application of this compound as a chemical probe. Its potential interactions with biological targets, its utility in imaging studies, or its application in activity-based protein profiling remain uninvestigated.

Contribution to Combinatorial Chemistry Libraries for Chemical Space Exploration

Combinatorial chemistry is a powerful technique for generating large libraries of compounds for high-throughput screening. The reactive nature of the benzimidamide moiety makes it a suitable candidate for inclusion in such libraries, allowing for the introduction of diverse substituents.

Despite the general utility of combinatorial approaches in drug discovery, there are no specific reports of this compound being incorporated into combinatorial chemistry libraries. The exploration of the chemical space accessible from this scaffold has not been documented.

Emerging Trends in Chemical Research Relevant to this compound

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to predict the properties of new molecules and to design synthetic routes. These computational tools could be applied to predict the potential biological activities and material properties of derivatives of this compound, thereby guiding future experimental work.

While AI and ML are being applied to the design of substituted benzimidazoles and other related heterocyclic systems, there is no specific research that has utilized these technologies for the design and synthesis of molecules based on the this compound scaffold.

Exploration of Novel Reaction Catalysis and Sustainable Chemical Transformations

The development of novel catalytic methods for the synthesis and functionalization of fluorinated compounds is a highly active area of research. Sustainable or "green" chemistry principles are also being increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact.

While there is broad interest in the catalytic functionalization of chlorotrifluoromethylated aromatic compounds and the sustainable synthesis of benzimidazoles, no studies have been published that specifically describe novel catalytic reactions or sustainable transformations involving this compound.

Q & A

Q. 1.1. What are the optimized synthetic routes for preparing 4-Chloro-3-(trifluoromethyl)benzimidamide with high purity?

The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)aniline derivatives with hydroxylamine or its equivalents under controlled conditions. For example:

- Amidation : Reacting 4-chloro-3-(trifluoromethyl)benzoyl chloride with hydroxylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the benzimidamide intermediate .

- Coupling Agents : Use of carbodiimides (e.g., EDC) with catalytic DMAP in dichloromethane improves reaction efficiency and reduces side products .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. 1.2. How is this compound characterized structurally and analytically?

- NMR Spectroscopy : and NMR in DMSO-d6 confirm the benzimidamide structure (e.g., NH protons at δ 8.2–8.5 ppm; CF signal at δ 120–125 ppm) .

- LC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 267.0451) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar benzimidamide core (C-N bond length: ~1.32 Å) .

Q. 1.3. What preliminary biological assays are used to evaluate its activity?

- Enzyme Inhibition : Kinase inhibition assays (e.g., against B-Raf or VEGFR2) using fluorescence-based ADP-Glo™ kits .

- Antiviral Screening : Plaque reduction assays in HIV-1-infected MT-4 cells, with EC values compared to reference inhibitors .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., halogen substitution) impact its biological activity?

- Structure-Activity Relationship (SAR) : Replacing the chloro group with fluoro or nitro groups alters steric and electronic properties, affecting binding to targets like HIV protease. For example:

- 4-Fluoro analog : 10-fold reduced activity due to weaker hydrophobic interactions .

- 3-Nitro derivative : Enhanced electron-withdrawing effects improve IC by 50% in kinase assays .

Comparative data for analogs are summarized below:

| Substituent | Target (IC, nM) | LogP |

|---|---|---|

| -Cl | 12.5 (B-Raf) | 2.8 |

| -F | 145.0 (B-Raf) | 2.1 |

| -NO | 8.2 (VEGFR2) | 1.9 |

Q. 2.2. What crystallographic methods resolve its binding mode with biological targets?

- Co-crystallization : Soak crystals of B-Raf kinase (PDB: 1UWH) with 10 mM compound in mother liquor (20% PEG 3350, 0.2 M ammonium citrate).

- SHELX Refinement : Data collected at 1.8 Å resolution (synchrotron source) processed via SHELXL for anisotropic B-factor modeling .

Results show hydrogen bonding between the amidine group and Glu501, with CF occupying a hydrophobic pocket .

Q. 2.3. How are contradictions in reported activity data addressed?

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example:

- IC = 12 nM (10 µM ATP) vs. 85 nM (1 mM ATP) due to competitive binding .

- Protease Stability : Degradation in serum (t < 2 hrs) may explain discrepancies in cellular vs. enzymatic assays .

Q. 2.4. What computational methods predict its metabolic stability?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H bonds to predict oxidative susceptibility (e.g., BDE < 85 kcal/mol indicates high liability) .

- CYP450 Docking : Glide SP docking into CYP3A4 (PDB: 1TQN) identifies potential sites for hydroxylation .

Methodological Challenges

Q. 3.1. How is regioselectivity achieved in multi-step syntheses?

- Directed Metalation : Use of LDA (lithium diisopropylamide) at -78°C in THF directs substitution to the 3-position, minimizing byproducts .

- Protecting Groups : Boc-protection of the amidine group prevents unwanted side reactions during halogenation .

Q. 3.2. What strategies optimize yield in large-scale production?

- Flow Chemistry : Continuous-flow reactors (residence time: 30 mins, 60°C) improve mixing and reduce decomposition .

- Catalytic Recycling : Immobilized palladium catalysts (e.g., Pd/C) enable >90% recovery in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。